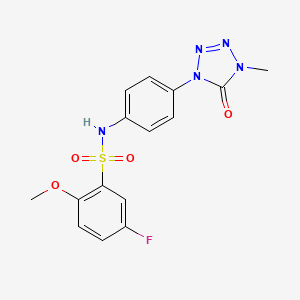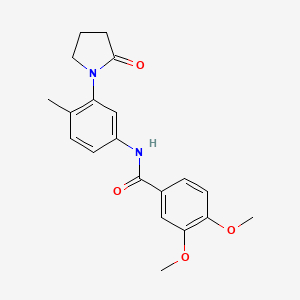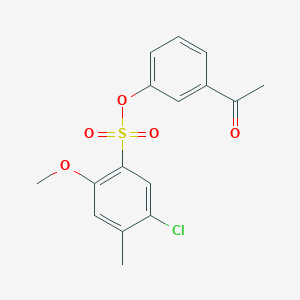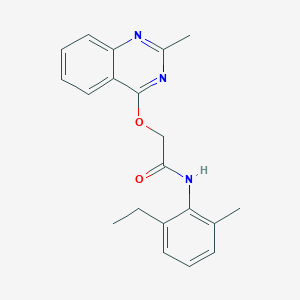![molecular formula C21H16ClN5OS B2354276 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 852373-08-1](/img/structure/B2354276.png)
2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, other names (if any), and its role or use. It may also include information about the family of compounds it belongs to and its relevance in that context.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It includes the reactants, products, and the conditions under which the reaction takes place.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. It includes bond lengths, bond angles, torsional angles, and overall molecular geometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction takes place.Physical And Chemical Properties Analysis
This involves studying the physical properties like melting point, boiling point, density, etc., and chemical properties like reactivity, stability, etc.科学的研究の応用
Anticancer Activity
2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone has shown potential in cancer treatment. A study by Arandkar and Vedula (2018) demonstrated significant activity against renal cancer OU-31 and leukemia MOLT-4 cell lines. This research indicates the compound's potential in targeting specific cancer types (Arandkar & Vedula, 2018).
Synthesis of Heterocyclic Systems
Boraei et al. (2020) explored the efficient synthesis of nitrogen and sulfur heterocyclic systems by linking four rings, including the [1,2,4]triazolo[4,3-b]pyridazine, indicating the compound's versatility in creating complex chemical structures (Boraei et al., 2020).
Structure Analysis and Theoretical Studies
Sallam et al. (2021) focused on the synthesis, structure analysis, and theoretical studies of pyridazine analogs, including triazolo[4,3-b]pyridazine derivatives. Their work highlights the pharmaceutical importance of these compounds in medicinal chemistry (Sallam et al., 2021).
Antimicrobial Activity
A study by Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, including triazolo[4,3-b]pyridazine derivatives, and evaluated their antimicrobial activity against various bacterial strains and a yeast-like fungus, demonstrating the compound's potential in antimicrobial applications (Hassan, 2013).
Anti-Inflammatory Activity
Karande and Rathi (2017) synthesized derivatives of 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone and evaluated their anti-inflammatory activity. Their results suggested remarkable activity in reducing inflammation, indicating potential applications in treating inflammatory conditions (Karande & Rathi, 2017).
Synthesis of Novel Compounds
Karpina et al. (2019) developed a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which involved using the triazolo[4,3-b]pyridazine derivatives. This research underlines the compound's role in creating new chemical entities with potential pharmacological activities (Karpina et al., 2019).
Cytotoxic Agents
A study by Mamta et al. (2019) synthesized a series of triazolo[4,3-b]pyridazines and evaluated their cytotoxic activities against acute lymphoblastic leukemia cell lines and human breast adenocarcinoma cell lines. This research highlights the compound's application in developing cytotoxic agents for cancer treatment (Mamta et al., 2019).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it can cause to health and the environment.
将来の方向性
This involves discussing potential future research directions or applications for the compound based on its properties and uses.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, you may need to refer to scientific literature or databases. If you have access to them, databases like PubChem, ChemSpider, and others can be very useful. They contain a wealth of information about different compounds, including their properties, uses, safety information, and much more.
I hope this information is helpful! If you have any other questions, feel free to ask.
特性
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5OS/c22-16-7-5-15(6-8-16)21-24-23-18-9-10-19(25-27(18)21)29-13-20(28)26-12-11-14-3-1-2-4-17(14)26/h1-10H,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGYLUZQMKAJHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,2,3,4-tetrahydronaphthalene-1-carboxylate](/img/structure/B2354196.png)
![2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2354200.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2354201.png)

![ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354203.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2354204.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone](/img/structure/B2354209.png)
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2354212.png)
![7-Methyl-1-oxa-7-azaspiro[2.6]nonane](/img/structure/B2354213.png)

![N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2354215.png)
![1-(prop-2-yn-1-yl)-N-{[2-(propan-2-yloxy)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2354216.png)